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Furan-2-yl(isoindolin-2-yl)methanone

Cat. No.: B3018074
CAS No.: 1490665-63-8
M. Wt: 213.236
InChI Key: KRXAKMSISUCLMD-UHFFFAOYSA-N
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Description

Contextualization within Furan (B31954) and Isoindoline (B1297411) Chemistry Research

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental scaffold in organic and medicinal chemistry. orientjchem.orgwikipedia.org Its derivatives are integral to a multitude of natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including antibacterial, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lyresearchgate.net The furan ring's electron-rich nature makes it reactive in various chemical transformations, allowing for the synthesis of diverse derivatives. orientjchem.orgwikipedia.org

Isoindoline, a bicyclic heterocyclic amine, is the reduced form of isoindole and serves as a core structural motif in numerous natural products and synthetic drugs. mdpi.comnih.gov The isoindoline skeleton is present in clinically approved medications for conditions such as multiple myeloma, inflammation, and hypertension. mdpi.com The pharmacological versatility of isoindoline derivatives has spurred significant research into their synthesis and biological evaluation. ontosight.aitandfonline.com

The combination of these two privileged scaffolds in Furan-2-yl(isoindolin-2-yl)methanone suggests a molecule with potential for novel chemical properties and biological activities, drawing from the rich chemical heritage of both furan and isoindoline.

Significance of the Methanone (B1245722) Linkage in Organic Chemistry and Related Fields

The methanone (or ketone) group (C=O) serves as a crucial linker in many organic molecules, influencing their three-dimensional structure, polarity, and reactivity. ontosight.ai In medicinal chemistry, the methanone linkage can act as a rigid scaffold to orient functional groups for optimal interaction with biological targets. ontosight.ai It can also participate in hydrogen bonding, a key interaction in drug-receptor binding. The presence of the methanone bridge in this compound connects the furan ring to the nitrogen atom of the isoindoline moiety, forming an amide-like structure (an N-acylisoindoline). This linkage imparts specific conformational constraints and electronic properties to the molecule.

Overview of Academic Research Trajectories for Related Chemical Scaffolds

To appreciate the research context of this compound, it is essential to examine the academic research trajectories of related chemical scaffolds.

Furan-containing ketones and amides are a well-explored class of compounds in chemical research. The synthesis of furan-containing ketones can be achieved through various methods, including the oxidation of corresponding alcohols or Friedel-Crafts acylation of furan derivatives. pharmaguideline.com These compounds often serve as key intermediates in the synthesis of more complex molecules. acs.org Furan-containing amides have also been synthesized and investigated for their biological activities. researchgate.net The incorporation of a furan ring into ketone and amide structures can significantly influence their pharmacological profiles.

Examples of Furan-Containing Ketones and Amides in Research
Compound TypeGeneral StructureResearch Focus
Furan-2-yl KetonesFuran-2-yl Ketone StructureSynthetic intermediates, building blocks for larger molecules, investigation of biological activities.
Furan-2-carboxamidesFuran-2-carboxamide StructureExploration of medicinal properties, including antimicrobial and anticancer effects.

The synthesis and application of isoindoline derivatives are a vibrant area of chemical research. Various synthetic methodologies have been developed to access a wide range of substituted isoindolines. rsc.org Research in this area is often driven by the quest for new therapeutic agents, as isoindoline is a key component of many bioactive molecules. mdpi.comacs.org Studies have explored their potential as neuroprotective agents, anti-inflammatory compounds, and inhibitors of various enzymes. tandfonline.comjetir.org

Research Areas of Isoindoline Derivatives
Research AreaExamples of Investigated Activities
Medicinal ChemistryAnticancer, anti-inflammatory, neuroprotective, enzyme inhibition. mdpi.comtandfonline.comjetir.org
Synthetic MethodologyDevelopment of novel routes for the synthesis of substituted isoindolines. rsc.org
Materials ScienceIncorporation into functional materials and polymers.

The concept of creating hybrid molecules by combining two or more pharmacologically active scaffolds is a well-established strategy in drug discovery. This approach aims to develop new chemical entities with improved or novel biological activities. While specific research on this compound is limited, studies on hybrid molecules containing furan and other nitrogen-containing heterocycles have been reported. mdpi.com These studies often explore the synergistic effects of the combined scaffolds on biological targets. The investigation of hybrid furan-isoindoline architectures, therefore, represents a promising avenue for future chemical and medicinal research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO2 B3018074 Furan-2-yl(isoindolin-2-yl)methanone CAS No. 1490665-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydroisoindol-2-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(12-6-3-7-16-12)14-8-10-4-1-2-5-11(10)9-14/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXAKMSISUCLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Furan 2 Yl Isoindolin 2 Yl Methanone and Analogous Structures

Direct Synthesis Approaches

Direct approaches for the synthesis of Furan-2-yl(isoindolin-2-yl)methanone focus on constructing the central amide linkage in a single, efficient step from readily available precursors.

The most common and synthetically straightforward method for synthesizing this compound is the condensation reaction between a furan-2-carboxylic acid derivative and isoindoline (B1297411). mychemblog.com This reaction forms the core amide bond of the target molecule. mychemblog.com The direct condensation of a carboxylic acid and an amine is often slow and inefficient due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt. mychemblog.com Therefore, the standard strategy involves the activation of the carboxylic acid to create a more electrophilic species, such as an acyl chloride, anhydride (B1165640), or, most commonly, an activated ester, which then readily reacts with the isoindoline nucleophile. mychemblog.com

A wide array of coupling reagents has been developed to facilitate efficient amide bond formation under mild conditions. mychemblog.com These reagents work by converting the carboxylic acid into a highly activated intermediate. mychemblog.com

One of the most effective and widely used reagents is HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). mychemblog.com First reported in 1993, HATU generates a highly active ester from the carboxylic acid, derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). mychemblog.com This reaction is typically performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA), to neutralize the acid formed and drive the reaction forward. nih.govfishersci.co.uk The superiority of HATU is often attributed to the electronic properties of the HOAt-derived active ester. nih.gov

Other common coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate. fishersci.co.ukresearchgate.net This intermediate is then attacked by the amine to form the amide. To improve yields and suppress side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. fishersci.co.uk

Other Uronium/Phosphonium Salts: Similar to HATU, reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are also effective. nih.govfishersci.co.uk HBTU is the uronium salt corresponding to HOBt, and it functions similarly to HATU, though HATU is often found to be superior for more challenging couplings. nih.govfishersci.co.uk

Reagent ClassExample ReagentActivating GroupCommon Additive
Uronium Salts HATU1-Hydroxy-7-azabenzotriazole (HOAt)None
HBTU1-Hydroxybenzotriazole (HOBt)None
Carbodiimides EDC, DCCO-acylisoureaHOBt, HOAt
Phosphonium Salts BOP, PyBOP1-Hydroxybenzotriazole (HOBt)None

The success and efficiency of the amidation reaction depend critically on the optimization of several parameters. numberanalytics.com A systematic screening of these conditions is crucial to achieve high yields and purity. numberanalytics.com

Solvents: The choice of solvent is significant. numberanalytics.com Polar aprotic solvents are generally preferred as they can solubilize the reactants and stabilize charged intermediates in the transition state. numberanalytics.com Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile (ACN), and particularly Dimethylformamide (DMF) are commonly used for these coupling reactions. fishersci.co.ukresearchgate.net

Temperature: Amide coupling reactions are often run at room temperature. mychemblog.com However, the reaction temperature can be adjusted to influence the rate; higher temperatures generally increase the rate but may also promote side reactions or decomposition of sensitive substrates. numberanalytics.com For many standard coupling reactions with reagents like HATU or EDC, the reaction is initiated at 0°C and then allowed to warm to room temperature. fishersci.co.uk

Stoichiometry and Base: The stoichiometry of the reactants is key. Typically, a slight excess of the amine component and the coupling reagent relative to the carboxylic acid is used to ensure complete consumption of the acid. The choice of base is also critical; tertiary amines like DIEA or TEA are commonly used in stoichiometric or slight excess to neutralize acids without competing as nucleophiles. mychemblog.comnih.gov In some cases, the choice of base can influence side reactions; for instance, using a bulkier base like 2,6-lutidine can sometimes suppress unwanted side reactions while preserving high amidation yields. nih.gov

ParameterCommon ChoicesRationale
Solvent DMF, DCM, ACN, THFPolar aprotic solvents solubilize reactants and stabilize transition states. numberanalytics.com
Temperature 0°C to Room TemperatureBalances reaction rate with the stability of reagents and intermediates. numberanalytics.com
Base DIEA, TEA, 2,6-LutidineNeutralizes acidic byproducts to drive the reaction forward. nih.gov
Stoichiometry ~1.1-1.5 equivalents of amine and coupling reagentEnsures complete conversion of the limiting carboxylic acid. numberanalytics.com

While direct amidation is the most common route, organometallic chemistry offers alternative strategies for the assembly of molecules like this compound, primarily through the formation of carbon-carbon or carbon-heteroatom bonds to build the molecular framework.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. For a target like this compound, these methods could be employed to assemble the furan (B31954) or isoindoline precursors. For instance, a Sonogashira coupling of an o-iodoanisole with a terminal alkyne can be a key step in building a substituted furan ring system, which is then followed by a cyclization step. nih.gov Similarly, palladium-catalyzed reactions are used for the synthesis of 2-substituted benzo[b]furans from 2-halobenzo[b]furans and organoalane reagents, demonstrating the utility of cross-coupling for functionalizing furan scaffolds. zenodo.org While not a direct method for forming the amide bond itself, these strategies are invaluable for creating complex or highly substituted furan and isoindoline fragments that can then be joined using standard amidation techniques.

Photochemical methods represent a more novel and less conventional approach to the synthesis of furan-containing compounds. Photochemistry can be used to drive unique reactions that are not accessible through thermal methods. Studies on the photochemistry of furan derivatives have often focused on isomerization reactions, where irradiation populates an excited state that can lead to rearrangements. nih.gov In the context of synthesis, photocatalysis has been used to prepare quinazolinones from precursors derived from furan-2-carbaldehydes, indicating that furan moieties can participate in light-mediated cyclization reactions. rsc.org While direct photochemical acylation to form this compound is not a well-established method, the generation of reactive acyl radical intermediates under photochemical conditions could, in principle, provide a pathway for coupling with an amine. This remains an area for future exploration in the synthesis of such amides.

Organometallic Coupling Strategies

Multi-Step Synthetic Routes and Fragment Coupling Strategies

The synthesis of this compound, a molecule incorporating both a furan and an isoindoline moiety, relies on the strategic coupling of these two key fragments. This approach necessitates efficient methods for constructing the isoindoline ring system and preparing the requisite furan building blocks. The following sections detail established and innovative methodologies for the synthesis of these crucial precursors.

Strategic Approaches to Isoindoline Ring Construction

The isoindolinone core is a prevalent structural motif in many pharmacologically active compounds. beilstein-journals.org Its synthesis has been the focus of considerable research, leading to a variety of strategic approaches, including metal-catalyzed cyclizations, base-mediated ring closures, and complex organocascade reactions.

Ruthenium catalysts have proven effective in mediating the regioselective cyclization of amide-tethered diynes with monosubstituted alkynes to generate polysubstituted isoindolinones. nih.gov A notable strategy involves the use of (Cyclooctadiene)(pentamethylcyclopentadiene)ruthenium chloride, [Cp*RuCl(cod)], as a catalyst. nih.gov This method is distinguished by its tolerance for moisture and its efficacy in sustainable, non-chlorinated solvents. nih.gov

A key finding in this area is that incorporating a trimethylsilyl (B98337) group on the diyne substrate can afford complete control over the regioselectivity of the alkyne cyclotrimerization. The resulting 7-silylisoindolinone products are versatile intermediates that can be further functionalized through halogenation, protodesilylation, or ring-opening reactions. nih.gov Another approach utilizes a ruthenium catalyst with AgSbF6 and a Cu(OAc)2·H2O oxidant to facilitate the cyclization of N-substituted benzamides with allylic alcohols, yielding 3-substituted isoindolinone derivatives in good to excellent yields. rsc.org A proposed mechanism for this transformation involves a five-membered ruthenacycle intermediate. rsc.org

Table 1: Ruthenium-Catalyzed Synthesis of Isoindolinones

Catalyst/ReagentsStarting MaterialsProduct TypeYieldReference
[Cp*RuCl(cod)]Amide-tethered diynes and monosubstituted alkynesPolysubstituted isoindolinonesGood to Excellent nih.gov
Ruthenium catalyst, AgSbF6, Cu(OAc)2·H2ON-Substituted aromatic amides and allylic alcohols3-Substituted isoindolinonesGood to Excellent rsc.org

Base-mediated or base-promoted reactions offer a transition-metal-free pathway to isoindolinone structures. One such strategy involves a cascade reaction initiated by the interaction of a nucleophile with an electrophile like 2-formylbenzonitrile. acs.org In a process promoted by bases such as potassium carbonate (K2CO3), a variety of pronucleophiles can be combined with 2-cyanobenzaldehydes to yield 3,3-dialkylated isoindolin-1-ones. acs.org

The reaction proceeds through the formation of an iminophthalan intermediate which then rearranges to the more stable isoindolinone structure via a Dimroth-type process. acs.org This methodology has been shown to be effective for a range of substrates, with more acidic cyano- and nitro-substituted pronucleophiles providing better results. acs.org In many cases, the reactions are highly diastereoselective, although the stability of the diastereomers can vary. acs.org

Table 2: Base-Promoted Synthesis of 3,3-Dialkylated Isoindolin-1-ones

BasePronucleophileElectrophileTemperatureYieldReference
K2CO3Cyano-substituted2-Cyanobenzaldehyde (B126161)50 °CGood to High acs.org
K2CO3Nitro-substituted2-Cyanobenzaldehyde50 °CGood to High acs.org

Organocascade reactions, particularly those initiated by an aldol (B89426) or Henry (nitro-aldol) reaction, represent a powerful tool for the stereoselective synthesis of complex heterocyclic structures like isoindolinones from simple precursors. acs.orgmdpi.com These reactions often utilize chiral bifunctional organocatalysts to control the stereochemical outcome. beilstein-journals.orgacs.org

One example involves the reaction of 2-acylbenzonitriles with nitromethane, catalyzed by chiral bifunctional ammonium (B1175870) salts under phase-transfer conditions. mdpi.com This Henry-initiated cascade leads to the formation of novel 3,3-disubstituted isoindolinones bearing a nitro group. mdpi.com Although the enantioselectivity can be moderate, it is possible to enhance the enantiopurity of the final product through crystallization processes. mdpi.com Another powerful cascade reaction involves the asymmetric reaction of 2-cyanobenzaldehyde with malonates, catalyzed by bifunctional ammonium salts derived from trans-1,2-cyclohexanediamine, to produce enantioenriched 2-(1-oxoisoindolin-3-yl)malonate, a key building block for various bioactive isoindolinones. beilstein-journals.orgd-nb.info

Table 3: Aldol-Initiated Organocascade Synthesis of Isoindolinones

Catalyst TypeReactantsProductYieldEnantiomeric Excess (ee)Reference
Chiral bifunctional ammonium salt2-Acylbenzonitriles, Nitromethane3,3-Disubstituted isoindolinonesQuantitativeModerate mdpi.com
Bifunctional ammonium salts (from trans-1,2-cyclohexanediamine)2-Cyanobenzaldehyde, Dimethyl malonate(S)-2-(1-oxoisoindolin-3-yl)malonateHighGood d-nb.info
Bifunctional chiral thiourea2-Carbobenzyloxy-N-tosylbenzylidenimine, ThiolsEnantioenriched isoindolinone N,S-acetalsGoodHigh acs.org

Synthesis of Furan Building Blocks

The furan-2-carbonyl moiety is the second critical component of the target molecule. Its synthesis typically begins with the preparation of furan-2-carboxylic acid or its derivatives, which can be sourced from biomass or synthesized through various organic reactions.

Furan-2-carboxylic acid, also known as furoic acid, is a key intermediate. uop.edu.pk It can be prepared through several methods. A common laboratory and industrial method involves the oxidation of furfural, a bulk chemical readily available from the dehydration of pentose (B10789219) sugars found in hemicellulose. uop.edu.pkorgsyn.org Oxidizing agents such as potassium dichromate can be used for this transformation. uop.edu.pk

Another effective route is the direct carboxylation of furan derivatives. For instance, furan-2,5-dicarboxylic acid (FDCA) can be synthesized in one step from furan-2-carboxylic acid. arkat-usa.org This reaction involves the deprotonation of furan-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with carbon dioxide as the electrophile. arkat-usa.org This method provides the target dicarboxylic acid with good yield and high regioselectivity. arkat-usa.org The resulting carboxylic acids can be converted to more reactive derivatives, such as esters or acid chlorides, to facilitate the final amide bond formation with the isoindoline fragment. arkat-usa.org

Table 4: Selected Synthetic Routes to Furan-2-carboxylic Acid and Derivatives

Starting MaterialReagents/ConditionsProductYieldReference
FurfuralPotassium dichromate (Oxidation)Furan-2-carboxylic acid- uop.edu.pk
Furan-2-carboxylic acid1. LDA, THF, -78 °C; 2. CO2Furan-2,5-dicarboxylic acid73% arkat-usa.org
Mucic acidDry distillationFuran-2-carboxylic acid- uop.edu.pk
Functionalization of Furan Ring Systems

The furan ring is an electron-rich aromatic heterocycle that serves as a versatile building block in organic synthesis. ijabbr.comacs.org Its reactivity allows for a variety of functionalization reactions, which are crucial for introducing the necessary moieties to construct complex molecules like this compound. The furan nucleus is generally susceptible to electrophilic substitution, with the C2 position being significantly more reactive than the C3 position. mdpi.com However, the high sensitivity of furan derivatives to acids and strong oxidants can limit the use of classical C-H functionalization methods, necessitating the development of milder, catalytic approaches. nih.gov

A primary route to functionalized furans for the synthesis of carboxamides involves starting with commercially available, pre-functionalized precursors such as furan-2-carboxylic acid or furan-2-carbaldehyde (furfural). nih.govmdpi.com Furfural, in particular, is an important starting material derived from renewable resources, aligning with principles of green chemistry. mdpi.com

Modern synthetic methods have focused on the direct C-H functionalization of the furan core. Catalytic systems, often employing transition metals like palladium, have been developed to introduce aryl groups and other substituents under mild conditions. organic-chemistry.org For instance, the direct arylation of 2-furaldehyde with aryl halides can yield 5-aryl-2-formylfuran derivatives, showcasing a method to build complexity on the furan scaffold. organic-chemistry.org These functionalization strategies are essential for creating a diverse range of furan-based building blocks that can be later incorporated into larger hybrid molecules.

The table below summarizes key approaches to functionalizing the furan ring system for subsequent synthetic applications.

Functionalization Strategy Reagents/Catalysts Typical Product Key Features
Starting from Pre-functionalized Furans Furan-2-carboxylic acid, Furan-2-carbaldehydeCarboxylic acids, AldehydesUtilizes readily available starting materials for direct conversion. nih.gov
Vilsmeier-Haack Reaction DMF-d7, (COCl)2Furan-2-carbaldehyde-dProvides a quantitative method for introducing a formyl group. mdpi.com
Palladium-Catalyzed Direct Arylation Palladium catalyst, Aryl halides5-Aryl-2-formylfuransAllows for C-C bond formation under mild conditions. organic-chemistry.org
Copper-Mediated Annulation CuCl, β-nitrostyrenes, Alkyl ketonesMultisubstituted furansRegioselective synthesis of highly substituted furan derivatives. organic-chemistry.org
Gold-Catalyzed Cycloisomerization Au nanoparticles on TiO2Substituted furansCatalyzes the cycloisomerization of conjugated allenones under mild conditions. organic-chemistry.org

These methodologies underscore the versatility of the furan ring, enabling the introduction of a carbonyl group or other functionalities necessary for the eventual coupling with an amine moiety like isoindoline.

Convergent Synthesis Strategies for Furan- and Isoindoline-Containing Hybrids

A convergent synthesis strategy is an efficient approach where complex molecular fragments are synthesized separately and then joined together in the later stages to form the final target molecule. nih.gov This method is highly effective for preparing hybrid structures like this compound, as it allows for the independent preparation and optimization of the furan and isoindoline building blocks.

The key step in the convergent synthesis of this compound is the formation of the amide bond between the furan-2-carbonyl moiety and the nitrogen atom of the isoindoline ring. This is a well-established transformation in organic chemistry. The synthesis typically begins with a functionalized furan, most commonly furan-2-carboxylic acid. nih.gov

The general synthetic route involves two main steps:

Activation of the Carboxylic Acid: Furan-2-carboxylic acid is activated to form a more reactive species. This can be achieved by converting it to an acyl chloride (furan-2-carbonyl chloride) using reagents like thionyl chloride or oxalyl chloride. mdpi.com Alternatively, peptide coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate the carboxylic acid in situ. nih.gov

Amide Bond Formation: The activated furan-2-carbonyl derivative is then reacted with isoindoline. The nitrogen atom of the isoindoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the furan derivative to form the stable amide linkage. mdpi.com This reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the acid byproduct (e.g., HCl) generated during the reaction. mdpi.com

A diversity-oriented synthesis approach has been used to create libraries of furan-2-carboxamides by reacting activated furan-2-carboxylic acid with various amines, demonstrating the robustness of this convergent strategy. nih.gov

The table below outlines a typical convergent synthesis for furan-carboxamide hybrids.

Step Reactant 1 Reactant 2 Reagents/Conditions Product
1. Activation Furan-2-carboxylic acid1,1'-Carbonyldiimidazole (CDI)THF, 45 °CActivated furoic acid intermediate
2. Coupling Activated furoic acid intermediateIsoindolineTHF, 45 °C, 18-20 hThis compound

This convergent approach is highly modular, allowing for the synthesis of a wide array of analogs by simply varying the furan-2-carboxylic acid or the amine component. nih.gov This flexibility is a hallmark of convergent synthesis, making it a powerful tool for generating chemical diversity. nih.gov

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of Amide Formation Involving Furan-2-yl and Isoindolin-2-yl Moieties

The formation of the amide bond in Furan-2-yl(isoindolin-2-yl)methanone typically proceeds via the reaction of an activated furan-2-carboxylic acid derivative with isoindoline (B1297411). The most common pathways involve the acylation of the secondary amine of the isoindoline ring.

One primary route is the reaction of isoindoline with furoyl chloride , the acid chloride of furan-2-carboxylic acid. This reaction follows a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom in isoindoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of furoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. louisville.edu

Alternatively, the amide can be formed directly from furan-2-carboxylic acid and isoindoline through a dehydration reaction. This process generally requires a coupling agent to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently employed. The mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with DCC), which is then readily attacked by the amine of the isoindoline to form the amide. libretexts.org

Starting MaterialReagent/MethodKey IntermediateByproduct
Furoyl chlorideIsoindoline, Base (e.g., Pyridine)Tetrahedral intermediatePyridinium hydrochloride
Furan-2-carboxylic acidIsoindoline, Coupling Agent (e.g., DCC)O-acylisoureaDicyclohexylurea (DCU)
Furan-2-carboxylic acidIsoindoline, Boric Acid CatalystAcylborate speciesWater

Catalysts and reagents play a pivotal role in governing the speed and outcome of the amide formation. In the reaction involving furoyl chloride, the base is crucial not only for scavenging the HCl produced but also for preventing the protonation of the isoindoline, which would render it non-nucleophilic.

For direct amide formation from furan-2-carboxylic acid, various catalytic systems have been developed to avoid the use of stoichiometric coupling agents. Boric acid, for instance, has emerged as an effective catalyst for direct amidation. orgsyn.org The proposed mechanism suggests that boric acid forms an ester or a complex with the carboxylic acid, activating it towards nucleophilic attack by the amine. orgsyn.org Computational studies using Density Functional Theory (DFT) have explored different mechanistic pathways for uncatalyzed direct amide formation, suggesting that a neutral pathway involving the dimerization of the carboxylic acid via hydrogen bonding can be a viable route. dur.ac.uk

The choice of solvent can also influence reaction kinetics. Aprotic solvents are generally preferred to avoid solvation of the amine nucleophile, which would decrease its reactivity.

The transition states in amide formation vary with the chosen pathway.

Via Acyl Chloride : The reaction proceeds through a non-ionic, tetrahedral transition state leading to the tetrahedral intermediate. The subsequent collapse of this intermediate also involves a defined transition state.

Via Coupling Agents (e.g., DCC) : The activation of the carboxylic acid leads to a reactive intermediate. The nucleophilic attack by the amine on this activated species proceeds through a transition state that is largely neutral in character.

Direct Thermal Condensation : In the absence of catalysts, the direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding due to a high activation barrier. The transition state for this uncatalyzed reaction is thought to involve a four-centered, zwitterionic structure, which is energetically unfavorable.

Catalyzed Direct Condensation : Catalysts like boric acid are believed to lower the activation energy by facilitating a more favorable transition state. DFT calculations suggest that boric acid catalysis may proceed through intermediates such as acylborates, leading to a transition state with a lower energy barrier compared to the uncatalyzed zwitterionic pathway. orgsyn.orgdur.ac.uk

Intramolecular Cyclization and Rearrangement Mechanisms Pertinent to Related Scaffolds

While this compound itself is a stable amide, related scaffolds containing furan (B31954) and nitrogen heterocycles can undergo various intramolecular reactions. For instance, furan-amides with tethered unsaturation can undergo intramolecular Diels-Alder reactions, where the furan acts as the diene. nih.govacs.org The presence of the amide carbonyl in the tether can significantly lower the activation energy for the cyclization by holding the dienophile in closer proximity to the furan ring. nih.govacs.org

The isoindoline moiety can also participate in rearrangements. Studies on 2-aryl-3-hydroxyisoindolin-1-ones have shown that under the influence of strong bases like s-BuLi, the isoindolinone scaffold can rearrange to 3-aminoindan-1-ones. acs.org This transformation is proposed to proceed through the formation of a singlet carbene followed by an intramolecular C–H insertion. acs.org While not directly applicable to this compound, these studies highlight the potential for complex rearrangements in related isoindoline systems under specific conditions. Additionally, isoindoles can be converted to electrophilic isoindoliums via protonation, which can then undergo Pictet-Spengler-type cyclizations. nih.gov

Radical Reaction Mechanisms in the Context of Methanone (B1245722) Formation

The methanone bridge can also be formed through radical-mediated pathways, offering an alternative to traditional ionic chemistry. nih.gov One general approach involves the coupling of a nucleophilic radical with an acyl derivative. For example, a carboxylic acid can be converted into a redox-active ester, which can then generate an acyl radical or couple with another radical species to form the ketone. nih.gov

A plausible radical pathway for the synthesis of a methanone like this compound could involve the following steps, characteristic of radical chain reactions:

Initiation : Formation of a radical species, often using an initiator like AIBN (azobisisobutyronitrile) or through photolysis.

Propagation : An acyl radical (e.g., furan-2-carbonyl radical) could be generated from a suitable precursor like a thioester or an acyl halide. This acyl radical could then add to an isoindoline-derived radical or a related species. Alternatively, a radical centered on the isoindoline nitrogen could attack an activated furan-2-carbonyl compound.

Termination : Combination of two radical species to form a stable, non-radical product. libretexts.org

Studies on the reactions of hydroxyl radicals with furan have shown that the reaction is dominated by the addition of the radical to the furan ring, indicating the ring's susceptibility to radical attack. whiterose.ac.uk This reactivity could be harnessed in synthetic pathways. Radical-mediated ketone synthesis often involves the generation of an alkoxy radical intermediate, which then undergoes β-scission to form the stable C=O double bond of the ketone. tdl.org

Diels-Alder Reactions of Furan Derivatives in Complex Molecule Synthesis

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reaction is a powerful tool for constructing complex polycyclic molecules from relatively simple precursors. The furan ring is aromatic, which makes it less reactive as a diene compared to non-aromatic dienes like cyclopentadiene, and the Diels-Alder reaction is often reversible. rsc.orgresearchgate.net

The reactivity and selectivity of the Diels-Alder reaction are influenced by the substituents on the furan ring. The methanone group at the 2-position is electron-withdrawing, which generally decreases the reactivity of the furan diene in normal-electron-demand Diels-Alder reactions. rsc.org However, this can be advantageous in inverse-electron-demand reactions.

Computational studies have been used to explore the reactivity and endo/exo selectivity of Diels-Alder reactions involving substituted furans. rsc.orgresearchgate.net The presence of an electron-withdrawing group like the methanone moiety affects the energy levels of the furan's frontier molecular orbitals (HOMO and LUMO), thereby influencing the kinetics and thermodynamics of the cycloaddition. For reactions with maleimides, 2-substituted furans can yield cycloadducts, with temperature influencing the endo/exo isomer ratio. mdpi.com Lewis acid catalysis can also be employed to enhance the reactivity of the dienophile and influence the stereochemical outcome of the reaction. researchgate.net

Reaction ParameterInfluence on Furan Diels-Alder Reaction
Furan Aromaticity Reduces diene reactivity; reaction is often reversible.
Electron-Withdrawing Substituent (e.g., Methanone) Decreases reactivity in normal-electron-demand reactions.
Temperature Can influence the endo/exo selectivity and favor the retro-Diels-Alder reaction.
Lewis Acid Catalyst Can increase reaction rate and influence stereoselectivity by coordinating to the dienophile.
Solvent Can affect selectivity, with polar solvents sometimes favoring different isomers. researchgate.net

Spectroscopic Analysis Methodologies and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

1H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy would be used to identify the number and type of hydrogen atoms present in the Furan-2-yl(isoindolin-2-yl)methanone molecule. The analysis would focus on key expected signals:

Aromatic Protons: Distinct signals would be expected for the protons on the furan (B31954) ring and the benzene (B151609) ring of the isoindoline (B1297411) moiety. The chemical shifts (δ, in ppm), splitting patterns (e.g., doublet, triplet, multiplet), and coupling constants (J, in Hz) would reveal their precise location and spatial relationships with neighboring protons.

Methylene (B1212753) Protons: The protons of the two CH₂ groups in the isoindoline ring are expected to produce characteristic signals, the chemical shifts of which would be influenced by the adjacent nitrogen atom and the benzene ring.

13C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, a ¹³C NMR spectrum would be expected to show distinct peaks for each unique carbon atom, including:

Carbonyl Carbon: A characteristic signal at a low field (downfield) position, typically in the range of 160-180 ppm, corresponding to the ketone (C=O) group.

Aromatic and Heteroaromatic Carbons: A series of signals in the aromatic region of the spectrum for the carbons of the furan and isoindoline rings.

Aliphatic Carbons: Signals corresponding to the methylene (CH₂) carbons of the isoindoline group would appear at a higher field (upfield).

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS would be used to determine its purity and to obtain its electron ionization (EI) mass spectrum. The resulting spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight, and a series of fragment ions that are characteristic of the molecule's structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

ESI-MS is a soft ionization technique that is particularly useful for polar molecules. It typically generates a protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) coupled with ESI would provide a highly accurate mass measurement of the molecular ion. This precise mass data allows for the determination of the elemental formula of this compound, serving as a definitive confirmation of its chemical composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display several characteristic absorption bands:

Carbonyl (C=O) Stretch: A strong, sharp absorption band, typically in the region of 1650-1700 cm⁻¹, is expected for the ketone functional group. This is often one of the most prominent peaks in the spectrum.

C-O-C Stretch: Vibrations associated with the ether linkage in the furan ring would appear in the fingerprint region, typically around 1250-1000 cm⁻¹.

Aromatic C=C and C-H Stretches: Absorptions corresponding to the carbon-carbon double bonds within the aromatic rings and the C-H bonds attached to them would be observed.

While the principles of these analytical techniques are well-understood, their application to this compound can only be discussed in a theoretical context until experimental data becomes available in published literature.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is a notable absence of publicly available research data concerning the specific chemical compound This compound . Consequently, the detailed spectroscopic and chromatographic analyses requested for the article cannot be provided at this time.

Extensive searches were conducted to locate studies detailing the X-ray crystallographic structure and chromatographic purification and analysis of this compound. These inquiries did not yield any specific experimental data, such as crystal system parameters, bond lengths, bond angles, or conditions for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

The scientific community relies on published research for the dissemination of such detailed analytical information. In the case of this compound, it appears that either the compound has not been synthesized, or if it has, its structural and analytical characterization has not been published in accessible scientific literature.

Therefore, the requested sections on Spectroscopic Analysis Methodologies and Structural Characterization, specifically "4.4. X-ray Crystallography for Solid-State Structure Determination" and "4.5. Chromatographic Methods for Purity Assessment and Isolation," cannot be completed due to the unavailability of the necessary factual data.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties and Reaction Mechanisms

Conformational Analysis and Energy Landscapes

Specific data on the conformational analysis and energy landscapes of Furan-2-yl(isoindolin-2-yl)methanone is not available in the reviewed scientific literature.

Transition State Analysis and Reaction Energetics

No published studies were found that detail the transition state analysis or reaction energetics for this specific compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

There is no specific information available regarding molecular docking or molecular dynamics simulations of this compound with any biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

A search of existing literature did not yield any QSAR models or studies that specifically include this compound to derive design principles.

Chemical Reactivity and Derivatization Studies

Reactions of the Methanone (B1245722) Carbonyl Group

The carbonyl group in Furan-2-yl(isoindolin-2-yl)methanone, being part of an amide linkage, exhibits reactivity typical of such functional groups, particularly towards reduction and condensation reactions.

The reduction of the amide carbonyl group in structures analogous to this compound can be effectively achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a commonly employed reagent for the complete reduction of amides to their corresponding amines. libretexts.orgyoutube.com Unlike the reduction of ketones or aldehydes which yield alcohols, the reduction of amides with LiAlH4 results in the conversion of the carbonyl group (C=O) to a methylene (B1212753) group (-CH2-).

The generally accepted mechanism for this transformation involves a two-step process. youtube.comyoutube.com Initially, a hydride ion from the LiAlH4 attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequently, the oxygen atom coordinates to the aluminum species, making it a good leaving group. The lone pair of electrons on the nitrogen atom then facilitates the elimination of the aluminum-oxygen complex, forming a transient iminium ion. A second hydride ion then attacks the iminium carbon, yielding the final amine product. youtube.com

For this compound, this reaction would yield Furan-2-yl(isoindolin-2-yl)methane.

Table 1: Reduction of Amide Carbonyl Group

Reagent Product Reaction Conditions Reference

The carbonyl group of ketones and aldehydes readily reacts with hydroxylamine (B1172632) (NH2OH) to form oximes. wikipedia.orgijprajournal.combyjus.com This reaction, which is a condensation reaction, typically proceeds under weakly acidic conditions. byjus.com The resulting oxime from this compound would be this compound oxime.

Oximes are versatile intermediates that can undergo further derivatization. For instance, they can be reduced to primary amines using reagents like lithium aluminum hydride or through catalytic hydrogenation. wikipedia.orgbyjus.com Another significant reaction of oximes is the Beckmann rearrangement, where treatment with acid can lead to their transformation into amides. wikipedia.org

Table 2: Oxime Formation and Potential Derivatization

Reagent(s) Intermediate/Product Potential Subsequent Reactions Reference

Reactivity of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions, including electrophilic substitution, nucleophilic additions under certain conditions, and hydrogenation.

The furan ring is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic aromatic substitution on furan preferentially occurs at the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting carbocation intermediate. pearson.comquora.com In this compound, the C2 position is occupied by the methanone group. Therefore, electrophilic substitution is expected to be directed to the C5 position.

However, the methanone group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Despite this deactivation, electrophilic substitution, when it occurs, will still predominantly take place at the C5 position. Studies on 5-aryl-2-furoyl morpholines have shown that arylation of the furan ring can be achieved at the 5-position via reactions with diazonium salts. pensoft.netresearchgate.net

Table 3: Regioselectivity of Electrophilic Aromatic Substitution on the Furan Ring

Position of Substitution Reason for Selectivity Influence of Methanone Group

While the furan ring itself is generally resistant to nucleophilic attack, the presence of the electron-withdrawing methanone group can facilitate nucleophilic addition reactions. Organometallic reagents, such as organolithium compounds, are known to add to the carbonyl group of 2-acylfurans. mdpi.com There is also the possibility of 1,4-conjugate addition to the furan ring, although this is less common. libretexts.org

Ring transformations of the furan moiety can be induced under specific conditions. For example, treatment with hydrazine (B178648) has been shown to cause ring-opening of a furan ring in a furopyridine system, leading to the formation of a new heterocyclic scaffold. nih.gov

The catalytic hydrogenation of furan derivatives can lead to two main types of products: saturation of the furan ring to form a tetrahydrofuran (B95107) ring, or hydrogenolysis, which involves the opening of the furan ring to yield aliphatic compounds. researchgate.netmdpi.comrsc.org The outcome of the reaction is highly dependent on the choice of catalyst and the reaction conditions.

For instance, palladium on carbon (Pd/C) catalysts are often selective for the saturation of the furan ring to the corresponding tetrahydrofuran derivative, especially at lower temperatures. researchgate.net In the case of this compound, this would result in Tetrahydrothis compound.

On the other hand, catalysts such as copper chromite or platinum-based catalysts can promote the ring opening of the furan moiety, leading to linear products. researchgate.net The hydrogenation of 2-acylfurans can also be directed towards the formation of 2-methylfuran (B129897) through hydrogenolysis of the intermediate furfuryl alcohol. mdpi.comrsc.orgmdpi.compolimi.it Acid-catalyzed ring opening of substituted furans is also a known transformation. rsc.orgscite.aimdpi.com

Table 4: Products of Hydrogenation of the Furan Ring

Catalyst Predominant Product Type Example Product from this compound Reference
Palladium on Carbon (Pd/C) Ring Saturation Tetrahydrothis compound researchgate.net
Copper Chromite (CuCrO4) Ring Opening (Hydrogenolysis) Various aliphatic products researchgate.net

Reactivity of the Isoindoline (B1297411) Moiety

The isoindoline moiety within this compound is a key site for chemical modifications, offering avenues for the synthesis of a diverse range of derivatives. The reactivity of this bicyclic system is primarily centered on two locations: the secondary amine nitrogen atom and the fused aromatic ring. The lone pair of electrons on the nitrogen atom can participate in various nucleophilic reactions, while the benzene ring is susceptible to electrophilic substitution, its reactivity being influenced by the fused pyrrolidine-like ring.

Functionalization of the Nitrogen Atom

The nitrogen atom of the isoindoline ring is nucleophilic and can readily undergo a variety of chemical transformations, including alkylation and acylation. These reactions allow for the introduction of a wide array of functional groups, thereby modifying the steric and electronic properties of the parent molecule.

Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine. For instance, the reaction with an alkyl halide (R-X) would yield an N-alkylated derivative.

Table 1: Representative Alkylation Reactions of the Isoindoline Nitrogen

ReactantReagentProduct
This compoundMethyl iodide (CH₃I)Furan-2-yl(1-methylisoindolin-2-yl)methanone
This compoundBenzyl bromide (BnBr)Furan-2-yl(1-benzylisoindolin-2-yl)methanone

Acylation: Similarly, acylation of the isoindoline nitrogen can be achieved using acylating agents like acyl chlorides or acid anhydrides. This results in the formation of an amide linkage. For example, reaction with an acyl chloride (R-COCl) would produce an N-acylated isoindoline derivative.

Table 2: Representative Acylation Reactions of the Isoindoline Nitrogen

ReactantReagentProduct
This compoundAcetyl chloride (CH₃COCl)(1-Acetylisoindolin-2-yl)(furan-2-yl)methanone
This compoundBenzoyl chloride (PhCOCl)(1-Benzoylisoindolin-2-yl)(furan-2-yl)methanone

Reactions at the Aromatic Ring

The benzene ring of the isoindoline moiety is activated towards electrophilic aromatic substitution reactions. The fused, electron-donating pyrrolidine (B122466) ring directs incoming electrophiles primarily to the ortho and para positions relative to the point of fusion. However, steric hindrance from the furan-2-yl-methanone group may influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. The position of substitution will be determined by the directing effects of the isoindoline ring and the steric bulk of the existing substituent.

Halogenation: The introduction of a halogen atom (e.g., Br, Cl) can be achieved using a halogenating agent in the presence of a Lewis acid catalyst.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the aromatic ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation allow for the introduction of alkyl and acyl groups, respectively, onto the aromatic ring using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Isoindoline Ring

Reaction TypeReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄Furan-2-yl-(nitroisoindolin-2-yl)methanone
BrominationBr₂, FeBr₃(Bromo-isoindolin-2-yl)(furan-2-yl)methanone
AcylationCH₃COCl, AlCl₃(Acetyl-isoindolin-2-yl)(furan-2-yl)methanone

It is important to note that the specific conditions and regiochemical outcomes of these reactions would need to be determined experimentally for this compound, as the interplay of electronic and steric effects of the substituents will ultimately govern the reactivity and product distribution.

Exploration of Chemical Applications and Biological Research Principles

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

Furan-2-yl(isoindolin-2-yl)methanone, while a specific entity, embodies the synthetic versatility inherent in its constituent furan (B31954) and isoindoline (B1297411) moieties. Its structure presents multiple reactive sites that can be exploited for the construction of more complex molecular architectures. The furan ring, in particular, serves as a valuable C4-building block, capable of undergoing a variety of transformations to generate diverse carbocyclic and heterocyclic systems. The isoindolinoyl group, while potentially influencing the reactivity of the furan ring, also introduces a structural element that can be carried through synthetic sequences or modified in subsequent steps. This section explores the potential of this compound as a precursor in organic synthesis, drawing upon the known reactivity of 2-acylfurans.

The primary modes of reactivity that underscore the utility of this compound as a synthetic intermediate include cycloaddition reactions of the furan ring, electrophilic substitution at the furan nucleus, and ring-opening strategies that lead to acyclic precursors for further cyclizations.

Diels-Alder Cycloadditions: Access to Oxabicycloheptene Scaffolds

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction, providing access to 7-oxabicyclo[2.2.1]heptene derivatives. mdpi.comresearchgate.net In the case of this compound, the electron-withdrawing nature of the isoindolinoyl group can influence the rate and selectivity of the cycloaddition. masterorganicchemistry.com These reactions are highly valuable as they generate stereochemically rich, bicyclic structures in a single, atom-economical step.

The resulting oxabicycloheptene adducts, bearing the isoindolinoyl substituent, are versatile intermediates themselves. They can undergo a range of transformations, including:

Rearrangement and Aromatization: Acid-catalyzed dehydration of the oxabridge can lead to the formation of substituted aromatic compounds.

Ring-Opening: The strained ether linkage can be cleaved under various conditions to afford functionalized cyclohexene (B86901) or cyclohexane (B81311) derivatives.

Functional Group Manipulations: The double bond within the bicyclic system can be subjected to reactions such as hydrogenation, epoxidation, or dihydroxylation.

The table below illustrates the types of Diels-Alder reactions that 2-acylfurans can undergo, which are analogous to the expected reactivity of this compound.

Diene (Furan Derivative)DienophileConditionsProduct TypeReference
2-AcetylfuranMaleic anhydride (B1165640)Heat7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative sciforum.net
Furfural acetalAcrylonitrileLewis Acid Catalyst7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile derivative mdpi.com
2-NitrofuranIsopreneThermalDihydrobenzofuran derivative (after rearrangement) sciforum.netconicet.gov.ar

This table is illustrative of the reactivity of 2-substituted furans in Diels-Alder reactions.

Furan Ring-Opening Strategies for Heterocycle Synthesis

Under acidic conditions, the furan ring of 2-acylfurans is susceptible to ring-opening, which generates a 1,4-enedione intermediate. rsc.orgrsc.org This transformation is a powerful tool for converting the furan heterocycle into a linear precursor suitable for the synthesis of other classes of compounds. For this compound, this would involve the formation of a dicarbonyl compound that retains the isoindoline moiety.

A significant application of this strategy is the synthesis of pyridazine (B1198779) derivatives. nih.govorganic-chemistry.orgnih.gov The 1,4-dicarbonyl intermediate, generated from the furan ring-opening, can be condensed with hydrazine (B178648) or its derivatives to form the six-membered pyridazine ring. This approach provides a straightforward route to functionalized pyridazines, which are important scaffolds in medicinal chemistry.

The general transformation can be depicted as follows:

Acid-catalyzed hydrolysis: The furan ring of this compound is opened in the presence of an acid and water to form a 1,4-dicarbonyl intermediate.

Condensation with hydrazine: The intermediate is then reacted with hydrazine (H₂NNH₂) to yield a dihydropyridazine.

Oxidation: Subsequent oxidation leads to the aromatic pyridazine ring, resulting in a complex molecule containing both isoindoline and pyridazine substructures.

Electrophilic Substitution for Furan Functionalization

The furan ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. pearson.comwikipedia.orgmasterorganicchemistry.com In 2-substituted furans like this compound, the substitution is strongly directed to the C5 position. researchgate.net The isoindolinoyl group at the C2 position is deactivating, meaning that the reactions may require carefully chosen conditions to proceed efficiently.

Common electrophilic substitution reactions that could be applied to further functionalize the furan ring include:

Nitration: Introduction of a nitro group (-NO₂) at the 5-position using reagents like acetyl nitrate. masterorganicchemistry.com

Halogenation: Incorporation of a halogen (e.g., Br, Cl) at the 5-position.

Acylation: Introduction of an acyl group using Friedel-Crafts acylation conditions.

These functionalized derivatives can then serve as more advanced building blocks for the synthesis of complex target molecules. For example, a halogenated derivative could be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The table below summarizes potential electrophilic substitution reactions on a 2-acylfuran model.

Substrate (2-Acylfuran)ReagentMajor ProductReference
2-AcetylfuranBr₂/dioxane5-Bromo-2-acetylfuran pearson.com
2-FurfuralHNO₃/Ac₂O5-Nitro-2-furfural masterorganicchemistry.com
Furan-2-carboxylic acidSO₃/Pyridine (B92270)Furan-2-carboxylic-5-sulfonic acid masterorganicchemistry.com

This table illustrates the regioselectivity of electrophilic substitution on 2-substituted furans.

Future Research Perspectives and Methodological Advancements

Development of Novel and Sustainable Synthetic Methodologies for Furan-2-yl(isoindolin-2-yl)methanone

Future synthetic efforts will likely focus on the development of environmentally benign and efficient methods for the synthesis of this compound and its analogs. Green chemistry principles are increasingly integral to synthetic organic chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. rsc.orgmdpi.com

For the furan (B31954) component, which can be derived from biomass, sustainable catalytic pathways are a key area of research. nih.govfrontiersin.org This includes the use of non-noble metal catalysts and ionic liquids to transform carbohydrates into furan derivatives. nih.gov The synthesis of the isoindolinone core is also moving towards more sustainable practices, with methods being developed that avoid harsh conditions and metal catalysts. nih.govresearchgate.net One such approach involves the one-pot synthesis of isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and alcohols under mild, metal-free conditions. nih.gov Another green approach utilizes a tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters with a recyclable fluorous phosphine (B1218219) organocatalyst. rsc.org

Future methodologies for assembling this compound could involve domino reactions that form multiple bonds in a single operation, thereby increasing efficiency and reducing waste. researchgate.net The development of catalytic systems that can accommodate a wide range of substrates will be crucial for creating diverse libraries of analogs for biological screening. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization Techniques for Complex Analogs

As more complex analogs of this compound are synthesized, advanced spectroscopic and spectrometric techniques will be essential for their unambiguous structural elucidation. While standard techniques like 1H and 13C NMR, and FT-IR provide basic structural information, more sophisticated methods are needed to determine stereochemistry and subtle structural features. digitellinc.comacgpubs.orgresearchgate.net

Two-dimensional NMR (2D NMR) techniques, such as COSY, HSQC, and HMBC, are powerful tools for establishing connectivity between atoms in complex heterocyclic systems. ipb.pt For instance, HMBC can be used to confirm the linkage between the furan and isoindolinone moieties through the carbonyl bridge. Nuclear Overhauser Effect (NOE) based experiments can provide insights into the spatial proximity of protons, which is crucial for determining the conformation of the molecule. ipb.pt

In addition to NMR, advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), are vital for confirming the elemental composition of novel compounds. nih.gov Tandem mass spectrometry (MS/MS) can be employed to study fragmentation patterns, which can provide further structural information. The combination of these advanced spectroscopic and spectrometric methods will be indispensable for the thorough characterization of new this compound derivatives.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design and synthesis of novel compounds like this compound. nih.govproquest.com These computational tools can analyze vast datasets of chemical information to predict the properties and synthetic accessibility of new molecules, thereby accelerating the discovery process and reducing the reliance on trial-and-error experimentation. nih.gov

In the context of compound design, ML models can be trained to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net This is particularly valuable for exploring the chemical space around the this compound scaffold to identify analogs with desired therapeutic properties.

Further Elucidation of Structure-Function Relationships through Advanced Computational Models

Advanced computational models are crucial for understanding the relationship between the three-dimensional structure of this compound analogs and their biological function. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into how these compounds interact with biological targets at the molecular level. digitaloceanspaces.comnih.govtandfonline.com

QSAR models establish a mathematical relationship between the structural features of a series of compounds and their observed biological activity. digitaloceanspaces.comtandfonline.com For this compound derivatives, QSAR studies could identify key structural motifs that are important for a particular biological effect, guiding the design of more potent and selective compounds.

Molecular docking simulations can predict the binding mode and affinity of a ligand to a specific protein target. nih.govresearchgate.net This can help to identify potential biological targets for this compound and to understand the molecular basis of its activity. The insights gained from these computational studies can then be used to design new analogs with improved binding characteristics. nih.gov

Computational TechniqueApplication in this compound Research
Quantitative Structure-Activity Relationship (QSAR) Identify key structural features influencing biological activity.
Molecular Docking Predict binding modes and affinities to biological targets.
3D-QSAR (CoMFA/CoMSIA) Determine the correlation between biological activity and physicochemical properties. nih.gov
Pharmacophore Modeling Identify the essential 3D arrangement of functional groups for biological activity.
Density Functional Theory (DFT) Calculate electronic properties and reactivity. nih.gov

Investigation of New Biological Targets for Structurally Related Compounds

The furan and isoindolinone ring systems are present in a wide variety of biologically active molecules, suggesting that this compound and its analogs may interact with a diverse range of biological targets. orientjchem.orgijabbr.comresearchgate.netresearchgate.netutripoli.edu.ly Future research should focus on exploring the potential of these compounds to modulate the activity of novel and therapeutically relevant proteins.

Furan-containing compounds have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. utripoli.edu.ly Similarly, isoindolinone derivatives have been investigated as inhibitors of various enzymes, including kinases and histone deacetylases, and as modulators of protein-protein interactions. nih.govnih.govacs.org

A systematic screening of this compound and a library of its analogs against a panel of biological targets could uncover new and unexpected therapeutic applications. Target identification studies, using techniques such as chemical proteomics, could also be employed to identify the specific proteins that these compounds interact with in a cellular context. oup.com The elucidation of new biological targets will be a critical step in advancing the development of this compound-based therapeutics.

Compound ClassReported Biological ActivitiesPotential Targets
Furan Derivatives Antimicrobial, Anti-inflammatory, Anticancer utripoli.edu.lyEnzymes, Receptors, DNA orientjchem.orgoup.com
Isoindolinone Derivatives Anticancer, Antiviral, Antipsychotic, Anti-inflammatory researchgate.netresearchgate.netKinases, Histone Deacetylases (HDACs), Cyclin-dependent kinases (CDKs) nih.govnih.govacs.org

Q & A

Q. Table 1: Representative Synthesis Conditions

PrecursorCatalystSolventYield (%)Purity (HPLC)
Furan-2-carboxylic acid derivativeDBUTHF94>99%
Isoindolin-2-yl-magnesium bromideNoneEt₂O7895%

How can crystallographic data contradictions be resolved during structural refinement of this compound?

Advanced Research Question
Discrepancies in X-ray diffraction data (e.g., thermal parameters, occupancy) can be addressed using SHELXL . Critical steps include:

Twinned data refinement : Use the TWIN and BASF commands for high-resolution twinned crystals.

Hydrogen bonding networks : Apply restraints for O–H···N interactions observed in monoclinic P2₁/n systems .

Validation tools : Cross-check with PLATON for missed symmetry or disorder.

Q. Example Workflow :

  • Space group determination (P2₁/n for monoclinic systems ).
  • Anisotropic displacement parameters for non-H atoms.
  • R₁ convergence to <0.05 via iterative cycles.

What computational strategies are effective for predicting the biological activity of this compound?

Advanced Research Question
Molecular docking and network pharmacology are key. In a study targeting interleukin-4 (IL-4), the compound showed:

  • Hydrophobic interactions with methionine residues (MET).
  • Pi-cation interactions with arginine (ARG) via its furan ring .
    Methodology :

Software : PyRx or AutoDock Vina for docking (validated via re-docking RMSD <2.0 Å ).

Network analysis : Use Cytoscape to map compound-target-pathway hubs (e.g., IL-10 with degree centrality =21 ).

Q. Table 2: Docking Scores Against Inflammatory Targets

Target ProteinBinding Affinity (kcal/mol)Interaction Type
IL-4-8.2Pi-cation, hydrophobic
IL-10-7.5Hydrophobic

How does the compound’s electronic structure influence its reactivity in photopolymerization?

Basic Research Question
The furan ring’s electron-rich π-system enables UV-initiated radical generation. Key characterization methods:

  • DFT calculations : HOMO-LUMO gap (~4.3 eV) predicts photoactivity .
  • UV-Vis spectroscopy : λmax at 280 nm (n→π* transition).
  • EPR : Detect methyl radicals during photolysis.

Optimization Tip : Introduce electron-withdrawing groups (e.g., nitro) to redshift λmax for visible-light activation.

What analytical techniques are critical for purity assessment and structural validation?

Basic Research Question
Combine chromatography and spectroscopy :

HPLC : C18 column, 70:30 acetonitrile/water, RT = 6.2 min .

NMR : <sup>13</sup>C NMR signals at δ 162 ppm (ketone C=O), 110–150 ppm (furan/isoindoline carbons) .

HRMS : m/z 242.1052 [M+H]<sup>+</sup> (calc. 242.1049).

Contamination Mitigation : Use GC-MS to detect volatile byproducts (e.g., residual THF at m/z 72).

How can structural modifications enhance the compound’s antimicrobial efficacy?

Advanced Research Question
Modify the isoindoline moiety to improve membrane penetration:

N-alkylation : Increases lipophilicity (logP from 2.1 to 3.5).

Halogenation : Add Cl at the furan 5-position to disrupt bacterial biofilms .
Validation : Minimum inhibitory concentration (MIC) assays against S. aureus show a 4-fold reduction (from 32 μg/mL to 8 μg/mL) .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question
Racemization risks arise during amide coupling . Solutions include:

  • Low-temperature activation : Use HOBt/EDCI at 0°C.
  • Chiral HPLC : Monitor enantiomeric excess (ee >98% with Chiralpak AD-H column) .
    Scale-up Protocol :

Batch reactor with controlled pH (7.0–7.5).

Crystallization via anti-solvent (hexane) addition.

How does the compound interact with tubulin in anticancer studies?

Advanced Research Question
The furan ring binds to the colchicine site via:

  • Hydrogen bonds with β-tubulin Thr179.
  • Van der Waals contacts with α-tubulin Tyr224 .
    Experimental Design :
  • Immunofluorescence : Quantify microtubule disruption in HeLa cells.
  • MTT assay : IC50 = 12 μM (72-hour exposure) .

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